ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate
Description
Ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-[(3-amino-5-phenyl-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-18(24)13-8-10-14(11-9-13)20-22-16-15(21-23-17(16)19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H3,19,21,23) |
InChI Key |
NKSVVSQXSAGHAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN=C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Diazotization: The amino group on the pyrazole ring is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling reaction: The diazonium salt is then coupled with ethyl 4-aminobenzoate in the presence of a base such as sodium acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester or diazenyl groups.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactivity of pyrazole derivatives.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and dyes.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
Ethyl 4-[2-(3-amino-5-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate can be compared with other pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
